molecular formula C24H20ClFN2S B388251 (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B388251
M. Wt: 422.9g/mol
InChI Key: UMUFWGVGWBODEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, chlorophenyl, dimethylphenyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thioamides with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[(4-BROMOPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
  • (2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Uniqueness

The uniqueness of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20ClFN2S

Molecular Weight

422.9g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H20ClFN2S/c1-16-3-4-17(2)22(13-16)23-15-29-24(27-21-11-9-20(26)10-12-21)28(23)14-18-5-7-19(25)8-6-18/h3-13,15H,14H2,1-2H3

InChI Key

UMUFWGVGWBODEE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.